Superior EGFR Kinase Inhibitory Activity of the 2-Oxa-6-azaspiro[3.4]octane-Derived Compound 21g Versus Gefitinib in Head-to-Head Assays
In a side-by-side kinase inhibition assay, compound 21g—a 4-anilinoquinazoline derivative bearing a 2-oxa-6-azaspiro[3.4]octane substituent at the C-6 position—exhibited higher EGFR inhibitory activity than the clinical EGFR inhibitor gefitinib (Iressa). The study evaluated inhibitory potency against wild-type EGFR kinase and reported that 21g surpassed gefitinib under identical assay conditions, while achieving comparable in vitro antitumor potency in HCC827 and A549 non-small-cell lung cancer cell lines [1]. This establishes the spirocyclic oxetane-pyrrolidine moiety as a potency-enhancing pharmacophore relative to the 6-morpholine substituent found in gefitinib.
| Evidence Dimension | EGFR kinase inhibitory activity (qualitative ranking from dose–response curves; exact IC50 values not publicly reported in abstract) |
|---|---|
| Target Compound Data | Compound 21g: 'higher EGFR inhibitory activities' vs gefitinib |
| Comparator Or Baseline | Gefitinib (Iressa, ZD1839): standard clinical EGFR tyrosine kinase inhibitor with 6-morpholino substituent |
| Quantified Difference | Qualitative superiority (21g > gefitinib) in EGFR kinase assay; similar in vitro antitumor potency in HCC827 and A549 cell lines |
| Conditions | EGFR kinase inhibition assay; in vitro cytotoxicity in HCC827 (EGFR exon 19 deletion) and A549 (wild-type EGFR) lung cancer cell lines [1] |
Why This Matters
Demonstrates that the 2-oxa-6-azaspiro[3.4]octane scaffold confers a bona fide potency advantage over the morpholine ring of gefitinib, directly supporting its selection for EGFR inhibitor optimization programs.
- [1] Zhao F, Lin Z, Wang F, Zhao W, Dong X. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013 Oct 1;23(19):5385-8. View Source
